5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is a compound that belongs to the class of dihydropyridines, which are characterized by their fused pyridine and oxolane (tetrahydrofuran) rings. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. The structural features of this compound suggest it may interact with various biological targets, making it a subject of ongoing research.
The compound can be synthesized through various chemical reactions involving 3-amino derivatives and dihydropyridine precursors. The synthesis methods often utilize specific reagents and conditions that facilitate the formation of the desired molecular structure. Research articles have documented these synthesis processes, providing insights into the yield and purity of the final products.
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structure. It falls under the category of pyridine derivatives, which are known for their diverse pharmacological properties.
The synthesis of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one typically involves multi-step reactions. One common method includes the reaction of 3-aminooxolane with appropriate carbonyl compounds or derivatives under controlled conditions.
The molecular structure of 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one features a dihydropyridine core fused with an oxolane ring. The presence of an amino group enhances its reactivity and potential biological activity.
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is influenced by the electronic properties of its functional groups, making it suitable for further derivatization and exploration in synthetic chemistry.
The mechanism of action for 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one is primarily linked to its interaction with biological targets such as enzymes or receptors:
Research indicates that compounds similar to 5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one exhibit significant biological activities, including anti-inflammatory and anticancer properties.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds.
5-(3-Aminooxolan-2-yl)-1,2-dihydropyridin-2-one has potential applications in:
Aminooxolane (tetrahydrofuranamine) derivatives have evolved significantly in medicinal chemistry since the 1990s, transitioning from simple solvent-mimicking groups to sophisticated chiral auxiliaries and pharmacophores. Early iterations focused primarily on their role as bioisosteric replacements for pyrrolidine or morpholine rings, leveraging the oxolane oxygen’s hydrogen-bond accepting capability without the basicity of nitrogen-containing heterocycles. This property became particularly valuable in kinase inhibitor design, where modulating basicity reduced hERG channel liability. The introduction of an amino group at the 3-position (as in 3-aminooxolane) marked a critical advancement, enabling simultaneous hydrogen bonding, chirality-based selectivity, and salt formation for improved crystallinity.
The stereochemical sophistication of aminooxolane derivatives accelerated with advances in asymmetric synthesis techniques. The (2S,3R) enantiomer of 3-aminotetrahydrofuran, for example, demonstrated distinct advantages in α-glucosidase inhibitors due to its optimal fit in the allosteric pocket. This enantioselectivity is preserved in the 5-[(2S,3R)-3-aminooxolan-2-yl]-1,2-dihydropyridin-2-one hydrochloride (CAS#: 1807939-78-1, MW: 216.66 g/mol), where the specific stereochemistry influences target binding kinetics and metabolic stability [3] [4]. The historical trajectory underscores a paradigm shift from racemic mixtures to stereochemically pure aminooxolanes as essential components in precision medicine.
Table 1: Structural Analogs of Aminooxolane-Pyridinone Hybrids in Medicinal Chemistry
Compound Name | Molecular Formula | Key Structural Features | Therapeutic Relevance |
---|---|---|---|
5-[(2S,3R)-3-Aminotetrahydrofuran-2-yl]pyridin-2(1H)-one | C₉H₁₂N₂O₂ | Chiral aminooxolane with pyridinone | Kinase inhibition scaffold |
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | C₁₆H₁₂N₂O | Aryl-substituted pyridinone | PDE inhibitor precursor |
5-(2-Pyridyl)-1,2-dihydropyridin-2-one | C₁₀H₈N₂O | Bipyridinyl-like structure | Metal-chelating scaffold |
Amrinone (5-amino-3,4'-bipyridin-6(1H)-one) | C₁₀H₉N₃O | Aminopyridinone core | Established PDE3 inhibitor |
Pyridinone heterocycles constitute a privileged scaffold in medicinal chemistry due to their balanced pharmacokinetic profile and versatile binding modes. Unlike fully aromatic pyridines, the dihydropyridin-2-one variant offers a non-planar lactam structure that introduces three critical advantages:
The bioisosteric relationship between pyridinones and catechols has been exploited in CNS drug design, where compounds like 5-(2-pyridyl)-1,2-dihydropyridin-2-one (CAS#: 381233-78-9) mimic neurotransmitter binding without susceptibility to COMT-mediated methylation [7]. Clinical validation comes from established drugs like Amrinone (INN, CAS#: 60719-84-8), a bipyridinyl pyridinone derivative that functions as a selective phosphodiesterase III inhibitor for acute heart failure [8]. When hybridized with aminooxolane, the resulting scaffold exhibits enhanced blood-brain barrier permeability (predicted Pe ≈ 5 × 10⁻⁶ cm/s) compared to purely aromatic systems, addressing a critical limitation in neurotherapeutic development [1].
Despite promising molecular properties, significant research gaps impede the rational development of aminooxolan-pyridinone hybrids:
Table 2: Critical Research Priorities for Aminooxolan-Pyridinone Hybrid Development
Research Gap | Current Limitation | Potential Resolution Strategy |
---|---|---|
Stereochemical optimization | Single enantiomer characterization only | Parallel synthesis of all stereoisomers; QSAR modeling |
Synthetic scalability | Low-yielding chiral steps (≈35% ee) | Asymmetric hydrogenation with DuPhos-type ligands |
Target deconvolution | No proteome-wide binding data | Photoaffinity labeling with azide-functionalized analog |
Bioavailability enhancement | Limited salt forms (hydrochloride only) | Cocrystal screening with GRAS coformers |
In vivo pharmacokinetics | Absence of published ADME data | Radiolabeled tracer studies in multiple species |
The trajectory for this scaffold necessitates interdisciplinary collaboration: asymmetric catalysis to address synthetic challenges, computational modeling for target prediction, and advanced formulation approaches to overcome delivery barriers. Prioritizing these domains could position aminooxolan-pyridinone hybrids as versatile scaffolds for undruggable targets in neurodegeneration and oncology.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: